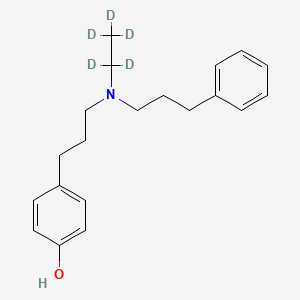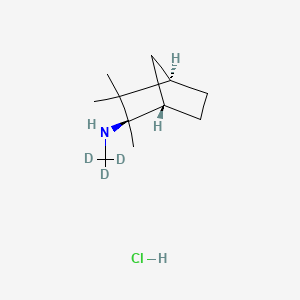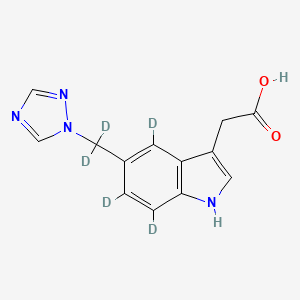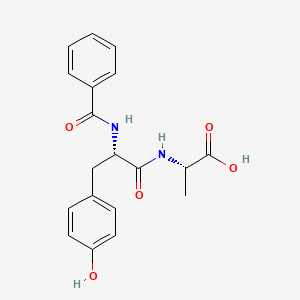
Mycophenolic acid lactone, (S)-
Descripción general
Descripción
“Mycophenolic acid lactone, (S)-” is an immunosuppressant . It has the molecular formula C17H20O6 and a molecular weight of 320.3371 . It is also known by other names such as “7-HYDROXY-5-METHOXY-4-METHYL-6-(2-(5-METHYL-2-OXO-TETRAHYDROFURAN-5-YL)ETHYL)-3H-ISOBENZOFURAN-1-ONE, (S)-” and "1 (3H)-ISOBENZOFURANONE, 7-HYDROXY-5-METHOXY-4-METHYL-6-(2-(TETRAHYDRO-2-METHYL-5-OXO-2-FURANYL)ETHYL)-, (S)-" .
Molecular Structure Analysis
The molecular structure of Mycophenolic acid lactone, (S)-, is complex and exhibits substantial between-subject variability . The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction .Chemical Reactions Analysis
Mycophenolic acid lactone, (S)-, has solubility issues; converting it to salt form can increase solubility and help in formulation development . The product generated from the reaction was salt, not the parent drug’s cocrystal .Physical And Chemical Properties Analysis
Mycophenolic acid lactone, (S)-, is a BCS class 2 drug used as a potential immune-suppressing agent . It has a molecular weight of 320.340 and a chemical formula of C17H20O6 . The salt produced is unreported and has high solubility over the available options .Aplicaciones Científicas De Investigación
Modified Metabolic Profile of Mycophenolic Acid Analogs
Researchers have developed analogs of mycophenolic acid to circumvent its metabolic liabilities, such as extensive metabolism into an inactive glucuronide. These analogs, designed based on the pharmacophores of MPA and newer inosine monophosphate dehydrogenase (IMPDH) inhibitors, aim to retain the biological activity of MPA while improving its pharmacokinetic profile. The synthesis and preliminary biological evaluations of these MPA analogs provide insights into their structure-activity relationships and potential applications in immunosuppressive therapy (Chen et al., 2008).
Synthesis of Monocyclic Mycophenolic Acid Analogues
The Johnson ortho ester Claisen rearrangement has been utilized to synthesize monocyclic analogues of mycophenolic acid, eliminating the lactone ring while retaining the aromatic ring and oxygenated substituents. This synthesis approach facilitates the creation of MPA analogues with varied alkyl substituents, expanding the chemical diversity and potential therapeutic applications of mycophenolic acid derivatives (Meza-Aviña et al., 2005).
Role in Mycophenolic Acid Biosynthesis
The biosynthesis of mycophenolic acid involves a unique natural fusion enzyme in Penicillium brevicompactum, consisting of a cytochrome P450 and a hydrolase domain. This fusion enzyme, MpaDE, catalyzes the conversion of 5-methylorsellinic acid to subsequent intermediates in MPA biosynthesis. Understanding the role of MpaDE in MPA biosynthesis provides valuable insights into the molecular basis of its production and potential strategies for enhancing yield in industrial applications (Hansen et al., 2012).
Dual Inhibition Properties for Cancer Treatment
MPA has been identified as a dual inhibitor of IMPDH and histone deacetylases (HDACs), highlighting its potential in cancer treatment. By inhibiting these critical enzymes, MPA exhibits potent antiproliferative and differentiation-inducing effects, making it a promising candidate for further development in oncological therapeutics (Chen et al., 2007).
Microbial Transformation Studies
Microbial transformation of mycophenolic acid by Streptomyces strains has resulted in various bioconversion products, demonstrating the metabolic versatility of microorganisms in modifying MPA. These transformations, including hydroxylation, amide and alcohol formation, oxidative cyclizations, and glycosylation, offer pathways for the synthesis of novel MPA derivatives with potentially enhanced pharmacological properties (Jekkel et al., 2002).
Mecanismo De Acción
Target of Action
Mycophenolic acid lactone, also known as Mycophenolic Acid Lactone (EP Impurity H), primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) which plays a crucial role in the de novo biosynthesis of guanosine nucleotides . This enzyme is particularly important in the proliferation of lymphocytes .
Mode of Action
Mycophenolic acid lactone acts as a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, mycophenolic acid interferes with the de novo pathway of guanosine nucleotide biosynthesis, thereby suppressing cell-mediated immune responses and antibody formation .
Biochemical Pathways
The inhibition of IMPDH by mycophenolic acid lactone leads to a decrease in the production of guanosine nucleotides, which are essential for DNA and RNA synthesis. This results in the suppression of lymphocyte proliferation, thereby exerting its immunosuppressive effects . Furthermore, mycophenolic acid lactone also depletes tetrahydrobiopterin and decreases the production of nitric oxide by inducible NO synthase .
Pharmacokinetics
Mycophenolic acid lactone exhibits complex pharmacokinetics with substantial between-subject variability . It is rapidly hydrolyzed to the active metabolite mycophenolic acid (MPA) . The bioavailability of both formulations is approximately 90 percent but is significantly reduced when taken with a high-fat meal . Therefore, it should be taken on an empty stomach to increase absorption .
Result of Action
The primary result of the action of mycophenolic acid lactone is the potent immunosuppression, which is used to prevent organ transplant rejections . It is also used in the treatment of certain autoimmune diseases .
Action Environment
The action, efficacy, and stability of mycophenolic acid lactone can be influenced by various environmental factors. For instance, patient renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can significantly influence the pharmacokinetics of mycophenolic acid lactone .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-hydroxy-5-methoxy-4-methyl-6-[2-[(2S)-2-methyl-5-oxooxolan-2-yl]ethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIDHOJWGSPTK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC[C@]3(CCC(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229529 | |
| Record name | Mycophenolic acid lactone, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79081-87-1 | |
| Record name | Mycophenolic acid lactone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079081871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolic acid lactone, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYCOPHENOLIC ACID LACTONE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDL6BEU50R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)









